
4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide
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Overview
Description
4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a benzenesulfonamide core with a 2-chloroethyl group and a 3-fluorophenyl group attached, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide typically involves the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with 3-fluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: Used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological studies: Employed in the study of enzyme inhibition and protein binding interactions.
Industrial applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. The molecular targets and pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-N-(4-fluorophenyl)-benzenesulfonamide
- 4-(2-Chloroethyl)-N-(3-chlorophenyl)-benzenesulfonamide
- 4-(2-Chloroethyl)-N-(3-methylphenyl)-benzenesulfonamide
Uniqueness
4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide is unique due to the presence of both the 2-chloroethyl and 3-fluorophenyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for drug development and other applications.
Biological Activity
4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClFNO2S, with a molecular weight of approximately 277.77 g/mol. The compound features a benzenesulfonamide group, a chloroethyl moiety, and a fluorophenyl substituent, which contribute to its biological properties. Its unique structure allows for selective interactions with various biological targets.
The primary mechanism of action for this compound involves the formation of covalent bonds with biological macromolecules such as proteins and DNA. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- DNA Alkylation : It can alkylate DNA, resulting in disruptions that trigger apoptosis (programmed cell death) in cancer cells.
- Modification of Protein Function : By binding to proteins, it can alter their functions, potentially leading to cell cycle arrest or apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its efficacy has been demonstrated in various cancer cell lines through assays such as the MTT assay, which measures cell viability and proliferation.
- Case Study Example : In vitro studies have shown that this compound has an IC50 value indicating effective cytotoxicity against specific cancer types, similar to other established anticancer agents like 5-Fluorouracil (5-FU) .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound enhance its biological activity compared to related compounds. A comparative analysis is presented in the table below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloro-N-(2,3-dichlorophenyl)-benzenesulfonamide | Contains dichlorophenyl instead of fluorophenyl | Potential anticancer activity |
4-(2-Fluorophenyl)-benzenesulfonamide | Lacks chloroethyl group; only contains fluorophenyl | Antibacterial properties |
N-(3-Fluorophenyl)benzenesulfonamide | Similar sulfonamide structure; no chloroethyl group | Anti-inflammatory effects |
The presence of the chloroethyl group is crucial for enhancing the compound's reactivity and selectivity towards biological targets, thereby improving its therapeutic potential.
Research Findings and Future Directions
Further studies are necessary to elucidate the specific molecular targets and pathways affected by this compound. Current research focuses on:
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.
- Molecular Docking Studies : Using computational methods to predict binding interactions with target proteins.
Properties
CAS No. |
1018262-52-6 |
---|---|
Molecular Formula |
C14H13ClFNO2S |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
4-(2-chloroethyl)-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c15-9-8-11-4-6-14(7-5-11)20(18,19)17-13-3-1-2-12(16)10-13/h1-7,10,17H,8-9H2 |
InChI Key |
OUTMDXJBLYOHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)CCCl |
Origin of Product |
United States |
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